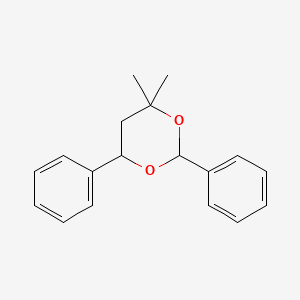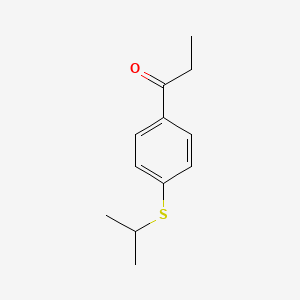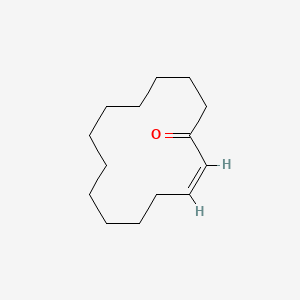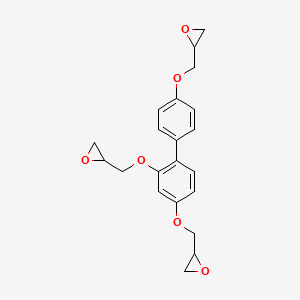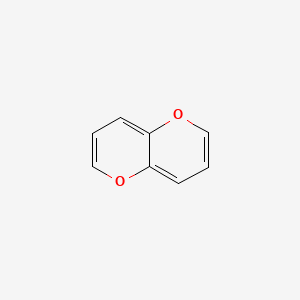
Pyrano(3,2-b)pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(3,2-b)pyran is a heterocyclic compound characterized by a fused ring system containing two oxygen atoms. This compound and its derivatives have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable scaffold in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrano(3,2-b)pyran derivatives can be synthesized using a multicomponent reaction involving aromatic or aliphatic aldehydes, kojic acid, and malononitrile. This reaction is typically catalyzed by nano fluoroapatite doped with silicon and magnesium (Si-Mg-FA) and carried out in ethanol under reflux conditions . The process is advantageous due to its high yields, short reaction times, and simple workup procedures.
Industrial Production Methods: Industrial production of this compound derivatives often involves green synthesis techniques to minimize environmental impact. For instance, the use of ammonium acetate as a green catalyst in the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds has been reported . This method is eco-friendly and efficient, producing high yields without the need for toxic organic solvents.
Chemical Reactions Analysis
Types of Reactions: Pyrano(3,2-b)pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the this compound core.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Pyrano(3,2-b)pyran and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Exhibits antibacterial and antioxidant properties, making it useful in biological studies.
Mechanism of Action
The mechanism of action of pyrano(3,2-b)pyran derivatives often involves interactions with biological macromolecules. For instance, the antibacterial activity is attributed to the compound’s ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The antioxidant properties are due to the compound’s ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Pyrano(2,3-b)pyran: Another fused ring system with similar biological activities.
Chromene Derivatives: These compounds share structural similarities and exhibit comparable pharmacological properties.
Benzopyran: Known for its wide range of biological activities, including anticancer and antimicrobial effects.
Uniqueness: Pyrano(3,2-b)pyran stands out due to its unique structural features that allow for diverse chemical modifications and its significant biological activities. Its ability to undergo various chemical reactions and form stable derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Properties
CAS No. |
255-30-1 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
pyrano[3,2-b]pyran |
InChI |
InChI=1S/C8H6O2/c1-3-7-8(9-5-1)4-2-6-10-7/h1-6H |
InChI Key |
FROJLWAKACWVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC=COC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


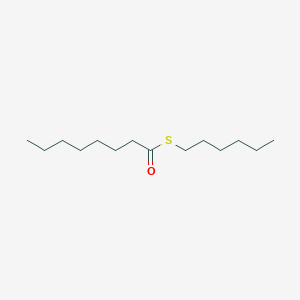
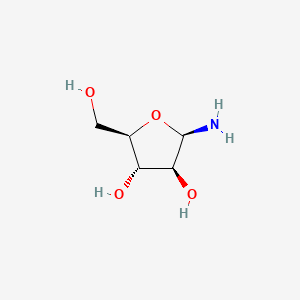
![1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone](/img/structure/B12657654.png)
![8-oxa-14-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12657658.png)
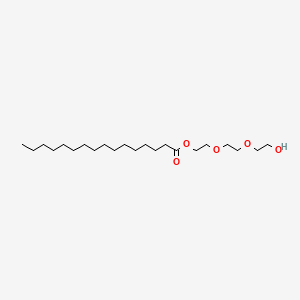
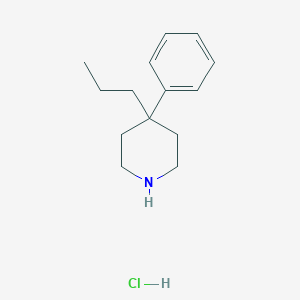
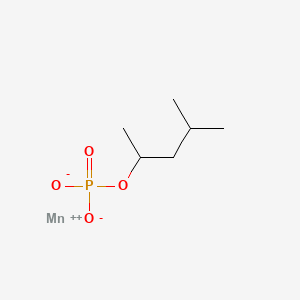
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
![[(1S,2S,7S,8R,13S)-15-[(1S,4R,4aS,8aS)-4-acetyloxy-1-formyl-1-hydroxy-5,5,8a-trimethyl-4a,6,7,8-tetrahydro-4H-naphthalen-2-yl]-11-hydroxy-2,6,6-trimethyl-12,14,16-trioxatetracyclo[8.6.0.01,13.02,7]hexadec-9-en-8-yl] acetate](/img/structure/B12657714.png)
